

Comparison of "Reactive orange 13" with other dyes for specific applications

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Compound of Interest

Compound Name: *Reactive orange 13*

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A Comparative Analysis of Reactive Orange 13 for Specialized Applications

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at **Reactive Orange 13's** Performance Against Other Dyes

In the vast landscape of synthetic dyes, the selection of an appropriate colorant is paramount for achieving desired outcomes in various scientific and industrial applications. This guide provides a comprehensive comparison of C.I. **Reactive Orange 13**, a monochlorotriazine (MCT) based reactive dye, with other commonly used reactive orange dyes. This analysis is supported by experimental data on key performance indicators, offering a valuable resource for researchers and professionals in making informed decisions.

Executive Summary

Reactive Orange 13 is a versatile dye known for its application in dyeing cellulosic fibers such as cotton, viscose, wool, and silk. Its chemical structure features a single azo group and a monochlorotriazine reactive group, which forms a covalent bond with the hydroxyl groups of cellulosic fibers, ensuring good fastness properties. This guide will delve into a quantitative comparison of **Reactive Orange 13** with other reactive dyes, focusing on performance metrics crucial for research and development, such as fixation efficiency, color fastness, and reactivity.

Chemical Properties of Reactive Orange 13

Property	Value
C.I. Name	Reactive Orange 13
C.I. Number	18270
CAS Number	12225-85-3
Molecular Formula	$C_{24}H_{15}ClN_7Na_3O_{10}S_3$
Molecular Weight	762.04 g/mol
Reactive Group	Monochlorotriazine (MCT)
Solubility in Water	150 g/L at 20°C, 160 g/L at 50°C[1]

Performance Comparison of Reactive Dyes

The selection of a reactive dye is often a trade-off between reactivity, fixation efficiency, and stability. Monochlorotriazine (MCT) dyes, like **Reactive Orange 13**, are generally characterized by their lower reactivity compared to dichlorotriazine dyes, requiring more energetic conditions for fixation, such as higher temperatures (around 80°C) and a higher pH (around 10.5)[2]. This lower reactivity, however, contributes to better stability of the dye solution.

In a comparative context with vinyl sulfone (VS) based reactive dyes, MCT dyes often exhibit different performance characteristics. While direct quantitative comparisons for a wide range of properties under identical conditions are not readily available in a single study, we can synthesize data from various sources to provide a comparative overview.

Performance Parameter	Reactive Orange 13 (MCT)	Other Reactive Orange Dyes (e.g., VS-based)
Fixation Efficiency (%)	Good	Generally Good to Excellent
Reactivity	Lower	Higher
Optimum Fixation Temp.	~80°C[2]	~60°C
Color Fastness to Washing	Good to Excellent	Good to Excellent
Color Fastness to Light	Moderate to Good	Varies depending on chromophore
Color Fastness to Rubbing	Good	Good
Levelling Properties	Good[3]	Generally Good
Hydrolysis Rate	Slower than dichlorotriazines	Varies

Note: This table is a synthesis of general characteristics of MCT vs. VS dyes and specific data available for **Reactive Orange 13**. Performance can vary based on the specific dye, substrate, and dyeing conditions.

A study investigating the hydrolysis of reactive dyes found that a bifunctional reactive dye (MCT/SES) showed better resistance to hydrolysis in an aqueous dyeing solution than both a monochlorotriazine dye (like **Reactive Orange 13**) and a sulfatoethylsulfone (VS) dye[4]. This suggests that under certain conditions, the stability of **Reactive Orange 13** might be lower than some bifunctional reactive dyes.

Experimental Protocols

To ensure objective and reproducible results when comparing reactive dyes, standardized experimental protocols are essential. The following are detailed methodologies for key performance experiments.

Determination of Exhaustion and Fixation Rates

The exhaustion and fixation rates are critical metrics for evaluating the efficiency of a dyeing process.

Protocol:

- **Dye Bath Preparation:** Prepare a dye bath with a known concentration of the reactive dye, electrolyte (e.g., NaCl or Na₂SO₄), and other auxiliaries at a specific liquor ratio.
- **Exhaustion Phase:** Immerse the pre-wetted textile substrate in the dye bath. Gradually raise the temperature to the desired level (e.g., 80°C for MCT dyes) and maintain for a set time (e.g., 30-60 minutes) to allow the dye to adsorb onto the fiber.
- **Fixation Phase:** Add a pre-determined amount of alkali (e.g., Na₂CO₃) to the dye bath to raise the pH and initiate the covalent bonding between the dye and the fiber. Continue the dyeing process for a specified duration (e.g., 45-60 minutes).
- **Measurement of Exhaustion:** After the exhaustion phase and before adding alkali, take a sample of the dye bath. After the fixation phase, take another sample. Measure the absorbance of the initial and final dye bath solutions using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength (λ_{max}). The exhaustion rate (E%) can be calculated using the formula: $E\% = [(C_0 - C_1) / C_0] * 100$ where C_0 is the initial dye concentration and C_1 is the dye concentration after exhaustion.
- **Measurement of Fixation:** The dyed fabric is thoroughly rinsed with cold water, followed by a soaping treatment (e.g., with a non-ionic detergent at boiling temperature for 15 minutes) to remove any unfixed, hydrolyzed dye. The amount of dye in the rinsing and soaping liquors is measured spectrophotometrically. The fixation rate (F%) can be calculated as: $F\% = [\text{Amount of dye fixed on the fabric} / \text{Amount of dye exhausted onto the fabric}] * 100$

Color Fastness to Washing (ISO 105-C06)

This test assesses the resistance of the color of textiles to domestic or commercial laundering procedures.

Protocol:

- **Specimen Preparation:** A dyed fabric specimen (e.g., 10 cm x 4 cm) is attached to a multi-fiber strip of the same size.

- **Washing Procedure:** The composite specimen is placed in a stainless-steel container with a specified volume of soap solution (e.g., 4 g/L ECE reference detergent and 1 g/L sodium perborate) and a set number of stainless-steel balls (to provide mechanical action). The container is then agitated in a laundering machine at a specific temperature (e.g., 40°C or 60°C) for a defined period (e.g., 30 or 45 minutes)[3][5].
- **Rinsing and Drying:** The specimen is rinsed thoroughly with cold water and then dried in air at a temperature not exceeding 60°C.
- **Assessment:** The change in color of the dyed specimen and the staining of the adjacent multi-fiber strip are assessed visually using the respective Grey Scales (for color change and for staining). The results are rated on a scale of 1 (poor) to 5 (excellent).

Color Fastness to Light (ISO 105-B02)

This test measures the resistance of the color of textiles to the action of an artificial light source that mimics natural daylight.

Protocol:

- **Specimen Preparation:** A specimen of the dyed fabric is mounted on a sample holder.
- **Exposure:** The specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity, alongside a set of blue wool standards (rated 1 to 8)[4][6].
- **Assessment:** The fading of the specimen is periodically compared with the fading of the blue wool standards. The light fastness rating is the number of the blue wool standard that shows a similar degree of fading to the specimen.

Color Fastness to Rubbing (ISO 105-X12)

This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

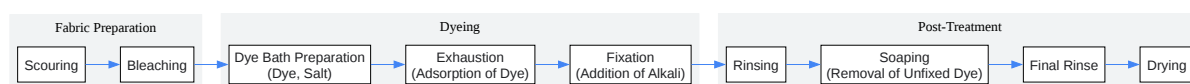
Protocol:

- **Specimen Preparation:** A specimen of the dyed fabric is mounted on the base of a crockmeter.

- **Rubbing:** A standard white cotton cloth is mounted on the rubbing finger of the crockmeter. The test is performed under both dry and wet conditions. The rubbing finger is moved back and forth along the specimen for a specified number of cycles (e.g., 10 cycles) with a constant downward force[2][7].
- **Assessment:** The staining of the white cotton cloth is assessed using the Grey Scale for staining. The results are rated on a scale of 1 (heavy staining) to 5 (no staining).

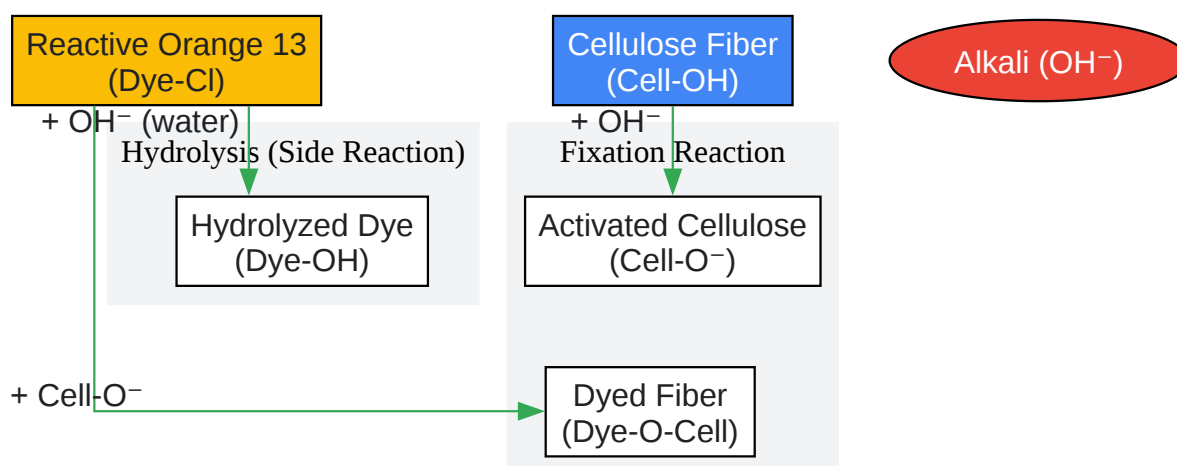
Visualizing the Dyeing Process and Workflow

To better understand the application and evaluation of **Reactive Orange 13**, the following diagrams illustrate the key processes.



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Caption: Workflow of the exhaust dyeing process for cotton with reactive dyes.



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Caption: Chemical reaction pathway of a monochlorotriazine reactive dye with cellulose.

Conclusion

Reactive Orange 13, as a representative of monochlorotriazine reactive dyes, offers a reliable and effective solution for dyeing cellulosic fibers. Its performance, particularly in terms of fixation efficiency and fastness properties, is comparable to other reactive dyes, although its lower reactivity necessitates more energetic application conditions. For applications where process stability and good all-around fastness are required, **Reactive Orange 13** presents a viable option. However, for processes demanding higher reactivity and potentially lower energy consumption, vinyl sulfone or bifunctional reactive dyes might be more suitable alternatives. The choice ultimately depends on the specific application requirements, processing capabilities, and desired end-product characteristics. This guide provides the foundational data and methodologies to aid researchers and professionals in making that critical selection.

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